3-fluoro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
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Overview
Description
3-fluoro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group, a cyclohexyl ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Cyclohexyl Substitution: The cyclohexyl group can be introduced via a Grignard reaction or other organometallic coupling methods.
Amide Bond Formation: The final step involves the coupling of the substituted benzoyl chloride with the amine derivative to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the reduction of the amide group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole moiety may play a role in hydrogen bonding or other non-covalent interactions, while the fluoro group could influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and physical properties. The presence of the oxadiazole ring enhances its potential for hydrogen bonding and electronic interactions, while the fluoro group contributes to its metabolic stability and lipophilicity.
Properties
Molecular Formula |
C16H18FN3O2 |
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Molecular Weight |
303.33 g/mol |
IUPAC Name |
3-fluoro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
InChI |
InChI=1S/C16H18FN3O2/c1-11-18-15(22-20-11)16(8-3-2-4-9-16)19-14(21)12-6-5-7-13(17)10-12/h5-7,10H,2-4,8-9H2,1H3,(H,19,21) |
InChI Key |
YSIKBWIQZHHFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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